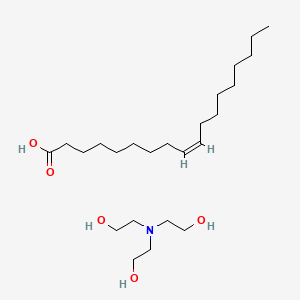

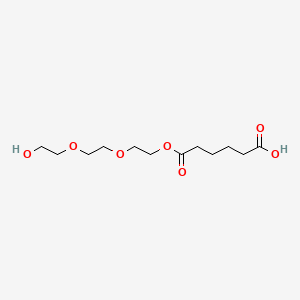

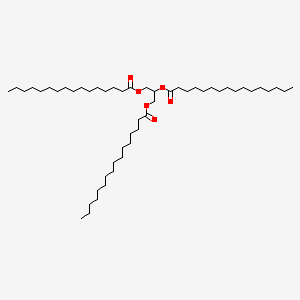

![molecular formula C27H26N4O2S B1682611 (2S)-1-[2-(1-甲基苯并咪唑-2-基)硫代乙酰基]-N-(2-苯基苯基)吡咯烷-2-甲酰胺 CAS No. 916141-36-1](/img/structure/B1682611.png)

(2S)-1-[2-(1-甲基苯并咪唑-2-基)硫代乙酰基]-N-(2-苯基苯基)吡咯烷-2-甲酰胺

描述

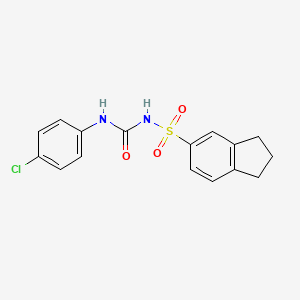

TCS 1102 is a potent, dual orexin receptor antagonist (Ki values are 0.2 and 3 nM for OX2 and OX1 receptors respectively). TCS 1102 inhibits ADL-orexin B-mediated locomotion following i.p. administration in vivo and blocks orexin-A (Cat.No.1455) mediated increases in feeding behaviour.

科学研究应用

Here is a comprehensive analysis of the scientific research applications of TCS 1102, focusing on six unique applications:

Neuroscience Applications

TCS 1102 has been shown to modulate dopamine neuron activity, which is relevant to conditions like schizophrenia. It acts as a dual orexin receptor antagonist, affecting feeding behavior and potentially other orexin-related functions .

Pharmacology Applications

As a dual orexin receptor antagonist, TCS 1102 has high affinity for OX1 and OX2 receptors, making it a valuable tool for studying orexin’s role in sleep-wake regulation and related pharmacological interventions .

Clinical Trials

TCS 1102 is involved in clinical trials exploring its efficacy as a DORA antagonist. Its potential therapeutic applications are being investigated in various disease contexts .

作用机制

Target of Action

TCS 1102 is a potent, dual orexin receptor antagonist . The primary targets of TCS 1102 are the orexin receptors OX1 and OX2 . These receptors mediate the action of the neuropeptides orexin A and orexin B .

Mode of Action

TCS 1102 interacts with its targets, the OX1 and OX2 receptors, by inhibiting their action . It has Ki values of 0.2 nM and 3 nM for OX2 and OX1 receptors, respectively . This means that TCS 1102 has a high affinity for these receptors and can effectively block their activity.

Biochemical Pathways

The orexin receptors OX1 and OX2 are involved in various physiological processes, including feeding behavior, sleep-wake cycle regulation, and reward systems . By antagonizing these receptors, TCS 1102 can affect these pathways and their downstream effects. For example, it can inhibit orexin-A mediated increases in feeding behavior .

Pharmacokinetics

TCS 1102 demonstrates excellent blood-brain barrier penetrability and moderate bioavailability in rats . This means that the compound can effectively reach its targets in the brain after administration. The pharmacokinetic properties of TCS 1102 in rats, measured 30 minutes after an intraperitoneal injection of 100 mg/kg, are as follows :

Result of Action

The antagonistic action of TCS 1102 on the orexin receptors leads to various physiological effects. For instance, it can induce locomotion inhibition in rats in a dose-dependent manner . It also decreases fear and anxiety in rats after exposure to footshock . Furthermore, TCS 1102 shows anxiolytic effects for high responders (HR) rats when tested in the elevated T-maze .

Action Environment

The action, efficacy, and stability of TCS 1102 can be influenced by various environmental factors. For example, the compound’s bioavailability and brain penetrability can be affected by the physiological state of the organism, such as the integrity of the blood-brain barrier . .

属性

IUPAC Name |

(2S)-1-[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]-N-(2-phenylphenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O2S/c1-30-23-15-8-7-14-22(23)29-27(30)34-18-25(32)31-17-9-16-24(31)26(33)28-21-13-6-5-12-20(21)19-10-3-2-4-11-19/h2-8,10-15,24H,9,16-18H2,1H3,(H,28,33)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBGRVXJEMSEQY-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1SCC(=O)N3CCCC3C(=O)NC4=CC=CC=C4C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2N=C1SCC(=O)N3CCC[C@H]3C(=O)NC4=CC=CC=C4C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-1-[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]-N-(2-phenylphenyl)pyrrolidine-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

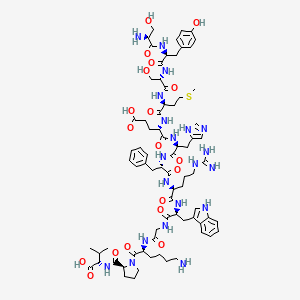

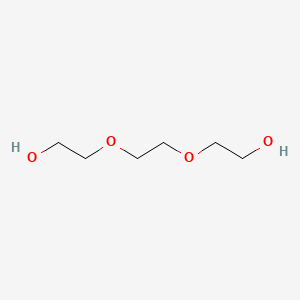

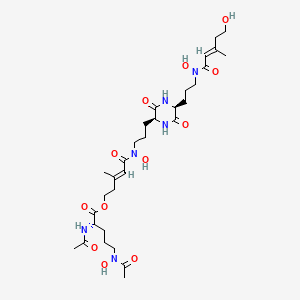

![(1S,2R)-2-(octylamino)-1-[4-(propan-2-ylthio)phenyl]-1-propanol](/img/structure/B1682528.png)